2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide
Description
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(2-oxo-1,3-dihydropyrrol-5-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c1-4(7(8)11)5-2-3-6(10)9-5/h2,4H,3H2,1H3,(H2,8,11)(H,9,10) |
InChI Key |
OWKZVKAJDWHVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCC(=O)N1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide typically involves the reaction of maleic anhydride with amines. One common method includes the reaction of maleic anhydride with a suitable amine under controlled conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Some notable areas include:
- Antimicrobial Activity : Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The unique functional groups present in 2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide may enhance this activity, making it a candidate for developing new antibiotics.
- Anticancer Properties : Studies have shown that compounds containing pyrrolidine moieties can inhibit cancer cell proliferation. This compound's structural characteristics may contribute to its ability to modulate pathways involved in tumor growth.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may influence GABAergic and glutamatergic signaling pathways, which are crucial in conditions such as anxiety and depression.
Synthetic Chemistry
As an intermediate in synthetic pathways, 2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide can be utilized to synthesize more complex organic molecules. Its reactivity can facilitate the development of novel compounds with desired biological activities.
Case Study 1: Antimicrobial Activity
A study conducted on a series of pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the structural features of the compounds and their efficacy, suggesting that modifications to the pyrrolidine ring could enhance antimicrobial properties.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines (such as MCF-7 for breast cancer) revealed that certain derivatives of pyrrolidine compounds could induce apoptosis through the activation of caspase pathways. The specific role of this compound in these mechanisms warrants further exploration to establish its potential as an anticancer agent.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties | Development of new therapeutic agents |
| Neuropharmacology | Modulation of neurotransmitter systems | Treatment of anxiety and depression |
| Synthetic Chemistry | Intermediate for synthesizing complex molecules | Creation of novel compounds |
Mechanism of Action
The mechanism of action of 2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Limitations of Available Evidence
- : Lists pesticide chemicals (e.g., imazapic, haloxyfop) that share partial naming conventions (e.g., "propanamide" derivatives) but differ in core structure and biological activity .
- : Focuses on pharmacopeial amide derivatives unrelated to the pyrrolidone scaffold of the target compound .
Recommendations for Further Research
To generate a professional comparison, the following steps are advised:
Structural analogs: Identify compounds with the 5-oxo-4,5-dihydro-1H-pyrrole core, such as: 5-Oxo-proline derivatives (e.g., L-pyroglutamic acid). Pyrrolidinone-based pharmaceuticals (e.g., Racetams, Teneligliptin).
Functional comparisons :
- Pharmacokinetics : Solubility, bioavailability, metabolic stability.
- Bioactivity : Target binding affinity (e.g., enzyme inhibition data).
Synthetic routes : Compare yields, reaction conditions, and scalability.
Applications : Contrast therapeutic or industrial uses (e.g., as intermediates vs. active ingredients).
Hypothetical Data Table (Illustrative Example)
| Compound Name | Core Structure | Bioactivity (IC50) | Solubility (mg/mL) | Key Application |
|---|---|---|---|---|
| 2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide | Pyrrolidone | N/A | N/A | Research intermediate |
| L-Pyroglutamic acid | Pyrrolidone | Not applicable | 50 (water) | Neuroprotective agent |
| Teneligliptin | Pyrrolidine-dione | 1.2 nM (DPP-4) | 0.12 | Antidiabetic drug |
Critical Analysis
The lack of direct evidence highlights the need for:
- Specialized databases : SciFinder, Reaxys, or PubChem to retrieve physicochemical and bioactivity data.
- Patent literature : USPTO or Espacenet for synthetic methodologies.
- Therapeutic context : Clinical trials or preclinical studies involving pyrrolidone derivatives.
Biological Activity
Introduction
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide, a pyrrole-derived compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrole ring with an oxo group and an amide functional group. Its molecular formula is , and it can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
Anticancer Properties
Research indicates that compounds containing the pyrrole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development in cancer therapy .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. A recent study highlighted its ability to reduce pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has shown promise in inhibiting specific kinases involved in cancer progression.
- DNA Interaction : Studies indicate that it may bind to DNA, disrupting replication and transcription processes.
- Apoptotic Pathways : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Study 1: Anticancer Activity
In a study published by Bouabdallah et al., the anticancer activity of various pyrrole derivatives was evaluated. Among these, this compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 15 µM . The study concluded that the compound could serve as a lead for developing novel anticancer agents.
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of the compound using an animal model of arthritis. The results demonstrated a marked reduction in swelling and pain in treated subjects compared to controls, suggesting that this compound may offer therapeutic benefits for inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
